2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 339016-83-0
VCID: VC7743664
InChI: InChI=1S/C17H14Cl2N2O4S/c1-24-13-5-2-11(3-6-13)16-9-14(25-21-16)10-20-26(22,23)17-8-12(18)4-7-15(17)19/h2-9,20H,10H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C17H14Cl2N2O4S
Molecular Weight: 413.27

2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

CAS No.: 339016-83-0

Cat. No.: VC7743664

Molecular Formula: C17H14Cl2N2O4S

Molecular Weight: 413.27

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide - 339016-83-0

Specification

CAS No. 339016-83-0
Molecular Formula C17H14Cl2N2O4S
Molecular Weight 413.27
IUPAC Name 2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C17H14Cl2N2O4S/c1-24-13-5-2-11(3-6-13)16-9-14(25-21-16)10-20-26(22,23)17-8-12(18)4-7-15(17)19/h2-9,20H,10H2,1H3
Standard InChI Key COUJNLNSCBIWLI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound integrates three distinct pharmacophoric elements:

  • A 2,5-dichlorobenzenesulfonamide group, known for its electron-withdrawing properties and capacity to engage in hydrogen bonding via the sulfonamide (-SO2_2NH-) moiety.

  • A 5-isoxazolylmethyl bridge, providing rigidity and potential for π-π stacking interactions due to the aromatic isoxazole ring .

  • A 4-methoxyphenyl substituent, which introduces lipophilicity and may influence metabolic stability through steric shielding of the methoxy group.

The spatial arrangement of these groups is critical to its intermolecular interactions. X-ray crystallographic studies of analogous sulfonamides reveal chain formation via N–H···O hydrogen bonds along crystallographic axes, a feature likely conserved in this derivative.

Table 1: Key Identifiers

PropertyValue
CAS No.339016-83-0
IUPAC Name2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Molecular FormulaC17H14Cl2N2O4S\text{C}_{17}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight413.27 g/mol
InChIKeyCOUJNLNSCBIWLI-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Physicochemical Properties

Predicted parameters derived from structurally related sulfonamides indicate:

  • LogP: ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration)

  • Hydrogen Bond Donors/Acceptors: 1/7 (high polarity facilitating aqueous solubility)

  • Topological Polar Surface Area (TPSA): 110 Ų (consistent with oral bioavailability)

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP3.2 ± 0.3XLogP3-AA
Water Solubility0.12 mg/mLESOL
pKa (Sulfonamide NH)9.8ChemAxon

Synthetic Considerations

Route Design (Inferred from Analogous Compounds)

While no explicit synthesis is documented for this compound, retrosynthetic analysis suggests:

  • Sulfonylation: Reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-5-(aminomethyl)isoxazole under Schotten-Baumann conditions .

  • Isoxazole Synthesis: Cyclocondensation of hydroxylamine with a propargyl ether precursor, followed by functionalization at the 5-position .

Critical parameters from analogous syntheses include:

  • Temperature: 100–150°C for sulfonation steps .

  • Catalysis: Palladium on carbon (5–10 wt%) for hydrogenation of nitro intermediates .

Table 3: Optimized Reaction Conditions from Analogous Syntheses

StepConditionsYield (%)
SulfonationClSO3_3H, CH2_2Cl2_2, 120°C78
AminomethylationNH4_4OH, Pd/C, H2_2 (1.5 MPa)65

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic Scalability: Current routes require optimization for atom economy and reduced palladium usage .

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels is needed to identify primary targets.

  • ADME Profile: Predictive models suggest moderate hepatic extraction (EH ≈ 0.4), but in vivo pharmacokinetic studies are absent.

Strategic Recommendations

  • Fragment-Based Drug Design: Exploit the isoxazole core for hybridization with known pharmacophores (e.g., kinase hinge binders).

  • Cocrystallization Studies: Resolve X-ray structures with carbonic anhydrase IX to guide potency optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator